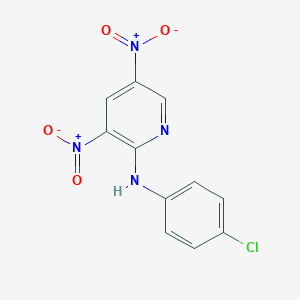
N-(4-chlorophenyl)-3,5-dinitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-3,5-dinitropyridin-2-amine is an organic compound that features a pyridine ring substituted with a 4-chloroanilino group and two nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3,5-dinitropyridin-2-amine typically involves the nitration of a pyridine derivative followed by the introduction of the 4-chloroanilino group. One common method involves the following steps:
Nitration: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Amination: The nitrated pyridine is then reacted with 4-chloroaniline under suitable conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3), to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and amination processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3,5-dinitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-3,5-dinitropyridin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Materials Science: Studied for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3,5-dinitropyridin-2-amine depends on its specific application. For instance, in biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro and chloro groups can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloroanilino)-3,5-dinitropyridine: Similar structure but with different substitution patterns.
2-(4-Methoxyanilino)-3,5-bisnitropyridine: Similar structure with a methoxy group instead of a chloro group.
Uniqueness
N-(4-chlorophenyl)-3,5-dinitropyridin-2-amine is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C11H7ClN4O4 |
|---|---|
Molecular Weight |
294.65g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3,5-dinitropyridin-2-amine |
InChI |
InChI=1S/C11H7ClN4O4/c12-7-1-3-8(4-2-7)14-11-10(16(19)20)5-9(6-13-11)15(17)18/h1-6H,(H,13,14) |
InChI Key |
LBIVAXWKEDSDHK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


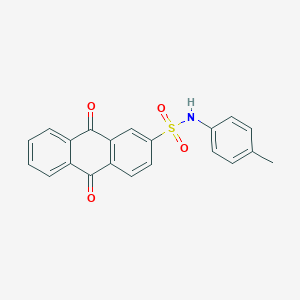
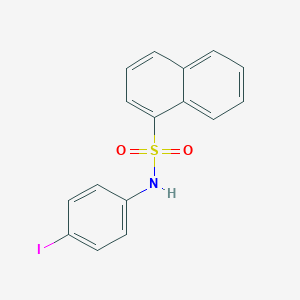
![Propan-2-yl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B375154.png)
![METHYL 4-[4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDO]BENZOATE](/img/structure/B375155.png)
![N-[(2,5-dibromophenyl)sulfonyl]glycine](/img/structure/B375156.png)
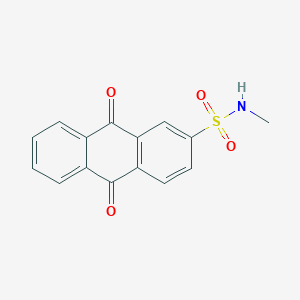
![N-mesityl-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B375159.png)
![Methyl 5,14-dioxo-5,14-dihydrobenzo[5,6]indolo[1,2-b]isoquinoline-13-carboxylate](/img/structure/B375160.png)
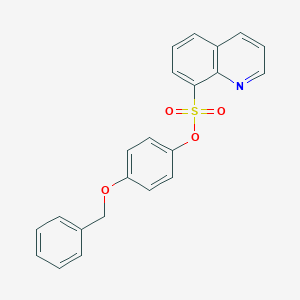
![13-Acetylbenzo[5,6]indolo[1,2-b]isoquinoline-5,14-dione](/img/structure/B375165.png)

![N-[(4-Ethoxyphenyl)sulfonyl]glycine](/img/structure/B375170.png)
![N-[4-(acetylamino)phenyl]-4-[(quinolin-8-ylsulfonyl)amino]benzamide](/img/structure/B375171.png)
![3-[(2-Methoxy-5-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B375172.png)
